molecular formula C4H5IN2 B1314393 3-Iodo-1-methyl-1H-pyrazole CAS No. 92525-10-5

3-Iodo-1-methyl-1H-pyrazole

Cat. No. B1314393
CAS RN: 92525-10-5
M. Wt: 208 g/mol
InChI Key: SITJXRWLFQGWCB-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C4H5IN2 . It is a product of Thermo Scientific Chemicals .


Synthesis Analysis

Pyrazole nucleus, the core structure of 3-Iodo-1-methyl-1H-pyrazole, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of 3-Iodo-1-methyl-1H-pyrazole consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including 3-Iodo-1-methyl-1H-pyrazole, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

3-Iodo-1-methyl-1H-pyrazole has a density of 2.3±0.1 g/cm3, a boiling point of 291.9±13.0 °C at 760 mmHg, and a flash point of 130.3±19.8 °C . It has a molar refractivity of 31.7±0.3 cm3, and a polar surface area of 29 Å2 .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazole derivatives, including “3-Iodo-1-methyl-1H-pyrazole”, have a wide range of applications in medicinal chemistry and drug discovery .
    • They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .
    • The methods of application or experimental procedures vary widely depending on the specific biological activity being targeted. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
    • The results or outcomes obtained also vary widely. In many cases, pyrazole derivatives have been found to exhibit significant biological activity, making them promising candidates for further development into therapeutic agents .
  • Chemical Biology

    • “3-Iodo-1-methyl-1H-pyrazole” can be used as a starting material for the synthesis of other pyrazole derivatives or as a building block for the construction of more complex molecules.
    • The methods of application or experimental procedures in this field typically involve organic synthesis techniques.
    • The results or outcomes obtained in this field can include the successful synthesis of new pyrazole derivatives or complex molecules.
  • Agrochemistry

    • Pyrazole derivatives are also used in agrochemistry .
    • They are often used as active ingredients in pesticides due to their biological activity .
    • The methods of application or experimental procedures in this field typically involve the synthesis of the pyrazole derivative, followed by testing for its pesticidal activity .
    • The results or outcomes obtained in this field can include the successful development of new pesticides .
  • Organic Synthesis

    • Pyrazole derivatives can be used as building blocks in organic synthesis .
    • They can undergo various reactions to form more complex molecules .
    • The methods of application or experimental procedures in this field typically involve organic synthesis techniques .
    • The results or outcomes obtained in this field can include the successful synthesis of new complex molecules .
  • Food, Drug, Pesticide or Biocidal Product Use

    • Pyrazole derivatives can be used in the formulation of food, drug, pesticide or biocidal products .
    • The methods of application or experimental procedures in this field typically involve the formulation of these products .
    • The results or outcomes obtained in this field can include the successful development of new food, drug, pesticide or biocidal products .
  • Iodination

    • Pyrazole derivatives can undergo iodination in the presence of iodine and ammonium hydroxide to yield di-iodo- and tri-iodo-pyrazole .
    • The methods of application or experimental procedures in this field typically involve iodination techniques .
    • The results or outcomes obtained in this field can include the successful synthesis of di-iodo- and tri-iodo-pyrazole .
  • Coordination Chemistry

    • Pyrazole derivatives are used in coordination chemistry .
    • They can act as ligands to form coordination compounds with various metals .
    • The methods of application or experimental procedures in this field typically involve the synthesis of the coordination compound .
    • The results or outcomes obtained in this field can include the successful synthesis of new coordination compounds .
  • Organometallic Chemistry

    • Pyrazole derivatives are also used in organometallic chemistry .
    • They can form organometallic compounds with various metals .
    • The methods of application or experimental procedures in this field typically involve the synthesis of the organometallic compound .
    • The results or outcomes obtained in this field can include the successful synthesis of new organometallic compounds .
  • Synthesis of Heterobiaryls

    • “3-Iodo-1-methyl-1H-pyrazole” can be used in an indium-mediated synthesis of heterobiaryls .
    • The methods of application or experimental procedures in this field typically involve the synthesis of the heterobiaryl .
    • The results or outcomes obtained in this field can include the successful synthesis of new heterobiaryls .

Safety And Hazards

3-Iodo-1-methyl-1H-pyrazole can cause skin irritation and serious eye irritation . It is recommended to avoid ingestion and inhalation, and to wear personal protective equipment/face protection . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

3-iodo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-7-3-2-4(5)6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITJXRWLFQGWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00537245
Record name 3-Iodo-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1-methyl-1H-pyrazole

CAS RN

92525-10-5
Record name 3-Iodo-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-1-methyl-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
R Mazeikaite, J Sudzius, G Urbelis… - Arkivoc, 2014 - pdfs.semanticscholar.org
A convenient synthetic route for preparation of valuable synthetic intermediates-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed. During this work protection …
Number of citations: 3 pdfs.semanticscholar.org
T Yogo, H Nagamiya, M Seto, S Sasaki… - Journal of medicinal …, 2016 - ACS Publications
… After being cooled to room temperature, to the mixture were added compound 3-iodo-1-methyl-1H-pyrazole (551 mg, 2.65 mmol), 2 M aqueous Na 2 CO 3 (884 μL, 1.77 mmol), and Pd(…
Number of citations: 23 pubs.acs.org
B Latli, MJ Hrapchak, LP Samankumara… - Journal of Labelled …, 2023 - Wiley Online Library
… To a 24 mL screw cap vial containing [14C]-8 (250 mg, 1.5 mmol, 103 mCi) were added 9 (lithium 3-iodo-1-methyl-1Hpyrazole-4-carboxylate) (384 mg, 1.5 mmol), lithium tert-butoxide (…
S Naud, IM Westwood, A Faisal… - Journal of medicinal …, 2013 - ACS Publications
… , CsF, DME/MeOH, microwave, 150 C; (e) Pd(OAc) 2 , oxazole, di(1-adamantyl)-n-butylphosphine, pivalic acid, K 2 CO 3 , DMA, 110 C; (f) Pd(PPh 3 ) 4 , 3-iodo-1-methyl-1H-pyrazole or …
Number of citations: 81 pubs.acs.org
Y Qin, D Li, C Qi, H Xiang, H Meng, J Liu, S Zhou… - … Pharmaceutica Sinica B, 2023 - Elsevier
… Ethyl 5-benzyl-3-iodo-1-methyl-1H-pyrazole-4-carboxylate (71). Con. H 2 SO 4 (265 mg, 2.7 mmol) was added dropwise to the solution of 70 (350 mg, 1.35 mmol) in MeCN/H 2 O (3 mL/…
Number of citations: 0 www.sciencedirect.com
P Toto, J Chenault, A El Hakmaoui… - Synthetic …, 2008 - Taylor & Francis
… 5‐Bromo‐3‐iodo‐1‐methyl‐1H‐pyrazole‐4‐carboxylic Acid Ethyl Ester (9) … 5‐Ethoxycarbonylmethylsulfanyl‐3‐iodo‐1‐methyl‐1H‐pyrazole‐4‐carboxyl Carboxylic Acid Ethyl Ester (12) …
Number of citations: 20 www.tandfonline.com
CIP CN925 - researchgate.net
(57) Abstract: The present invention relates to novel compounds of formula (I), or a pharmaceutically acceptable salt or solvate thereof, wherein R is an aryl R or heteroaryl; which may …
Number of citations: 2 www.researchgate.net
V Levchenko, YV Dmytriv, AV Tymtsunik… - The Journal of …, 2018 - ACS Publications
Facile synthesis of 5-fluoropyrazoles by direct fluorination of pyrazoles with N-fluorobenzenesulfonimide (NFSI) was elaborated. This approach was used to prepare the unsubstituted 5-…
Number of citations: 15 pubs.acs.org

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